Fenticonazole

Descripción

Propiedades

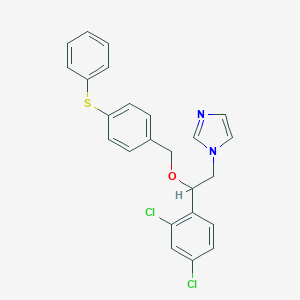

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJYUTQZBAIHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73151-29-8 (mono-nitate) | |

| Record name | Fenticonazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7057812 | |

| Record name | Fenticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72479-26-6 | |

| Record name | Fenticonazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72479-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenticonazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenticonazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENTICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG05NRB077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenticonazole: A Multifaceted Antifungal Agent with Mechanisms Beyond Ergosterol Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticonazole, an imidazole (B134444) antifungal agent, is well-established for its primary mechanism of action involving the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. However, a growing body of evidence reveals that its therapeutic efficacy extends beyond this singular pathway. This technical guide delves into the multifaceted mechanisms of this compound, exploring its activity against key virulence factors of Candida albicans, its ability to induce oxidative stress, and its broader antimicrobial effects on bacteria and protozoa. This document provides a comprehensive overview of the experimental evidence, quantitative data, and detailed methodologies for investigating these alternative mechanisms, offering valuable insights for researchers and professionals in drug development and infectious disease.

Inhibition of Secreted Aspartyl Proteinases (SAPs)

Secreted aspartyl proteinases (SAPs) are critical virulence factors for Candida albicans, facilitating tissue invasion and evasion of the host immune system. This compound has been shown to effectively inhibit the production of these crucial enzymes, thereby attenuating the pathogenicity of the fungus.

Quantitative Data on SAP Inhibition

Studies have demonstrated that this compound exerts a potent inhibitory effect on the secretion of acid proteinase by C. albicans. This inhibition occurs at concentrations that do not significantly affect fungal growth, indicating a specific action on this virulence factor.

| Parameter | Concentration | Organism | Reference |

| Strong Inhibition | 0.01 µg/mL | Candida albicans | [1] |

| Strong Inhibition | 1-10 µg/mL | Candida albicans | [1] |

Table 1: Quantitative data on the inhibition of secreted aspartyl proteinase by this compound.

Experimental Protocol: Secreted Aspartyl Proteinase (SAP) Activity Assay (YCB-BSA Method)

This protocol outlines a method to assess the activity of secreted aspartyl proteinases from Candida species.

Materials:

-

Yeast Carbon Base (YCB)

-

Bovine Serum Albumin (BSA)

-

Yeast Peptone Dextrose (YPD) broth and agar

-

Sterile deionized water (dH₂O)

-

Petri dishes

-

Incubator (30°C)

-

Micropipettes

Procedure:

-

Strain Preparation: Culture the Candida strain overnight in 2 mL of YPD broth at 30°C with shaking.

-

Cell Washing: Harvest the cells by centrifugation and wash them with sterile dH₂O.

-

Resuspension: Resuspend the washed cell pellet in 1 mL of sterile dH₂O.

-

Plate Preparation: Prepare YCB-BSA plates containing 23.4 g/L Yeast Carbon Base and 0.2% BSA.

-

Inoculation: Spot 3 µL of the cell suspension onto the surface of the YCB-BSA plates.

-

Incubation: Incubate the plates at 30°C for 3 days.

-

Analysis: Measure the diameter of the halo of protein degradation around the fungal colony. The size of the halo is indicative of SAP activity.[2][3]

References

- 1. A rapid method to assess reactive oxygen species in yeast using H2DCF-DA - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Secreted aspartyl protease 3 regulated by the Ras/cAMP/PKA pathway promotes the virulence of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Secreted aspartyl protease 3 regulated by the Ras/cAMP/PKA pathway promotes the virulence of Candida auris [frontiersin.org]

Elucidating the complete biosynthetic pathway of Fenticonazole

A Technical Guide to the Chemical Synthesis of Fenticonazole

Introduction

This compound is a broad-spectrum antimycotic agent belonging to the imidazole (B134444) class of antifungals. It is crucial to understand that this compound is a synthetic compound, meaning it is produced through chemical synthesis in a laboratory setting. Consequently, it does not have a natural biosynthetic pathway that occurs within a living organism. This guide will therefore elucidate the established chemical synthesis pathways for this compound, providing a technical overview for researchers, scientists, and drug development professionals.

The primary mechanism of action for this compound involves the inhibition of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. By disrupting the enzyme lanosterol (B1674476) 14α-demethylase, this compound compromises the integrity of the cell membrane, leading to cell lysis and death[1]. This potent antifungal activity makes it effective against a range of dermatophytes, yeasts, and other fungi[2][3].

The synthesis of this compound, specifically its nitrate (B79036) salt, generally involves the condensation of two key intermediates: 1-(2,4-dichlorophenyl)-2-imidazole ethanol (B145695) and 4-phenylmercaptobenzyl chloride[4]. Various patented methods detail the preparation of these intermediates and their subsequent reaction to form the final product.

Chemical Synthesis Pathway

The overall synthesis of this compound nitrate can be broken down into the synthesis of two primary intermediates followed by their condensation and the final salt formation.

Synthesis of Intermediate 1: 4-Phenylmercaptobenzyl Chloride

One synthetic route to 4-phenylmercaptobenzyl chloride starts from diphenyl sulfide (B99878) and formaldehyde (B43269). The reaction is carried out in the presence of hydrochloric acid[4].

Experimental Protocol: Synthesis of 4-Phenylmercaptobenzyl Chloride

-

Materials: Diphenyl sulfide, formaldehyde, hydrochloric acid.

-

Procedure:

-

React diphenyl sulfide and formaldehyde under hydrochloric acid conditions.

-

The resulting product, 4-phenylmercaptobenzyl chloride, is then purified.

-

A detailed workup procedure would involve extraction and distillation under reduced pressure to isolate the final product.

-

Synthesis of Intermediate 2: 1-(2,4-Dichlorophenyl)-2-imidazole Ethanol

The synthesis of this intermediate can be achieved starting from m-dichlorobenzene and chloroacetyl chloride.

Experimental Protocol: Synthesis of 1-(2,4-Dichlorophenyl)-2-imidazole Ethanol

-

Materials: m-dichlorobenzene, chloroacetyl chloride, sodium borohydride (B1222165), 1H-imidazole, dimethylformamide (DMF), sodium hydroxide (B78521).

-

Procedure:

-

Condense m-dichlorobenzene and chloroacetyl chloride to produce 2-chloro-1-(2,4-dichlorophenyl)ethanone.

-

Reduce the resulting ketone using sodium borohydride to yield 2-chloro-1-(2,4-dichlorophenyl)ethanol.

-

React the alcohol with imidazole in a solvent such as DMF in the presence of a base like sodium hydroxide and a phase transfer catalyst like PEG600. The reaction mixture is heated to facilitate the reaction.

-

The crude product is isolated by precipitation with water and then purified by recrystallization from a suitable solvent like toluene (B28343).

-

Final Condensation and Salt Formation

The final steps involve the condensation of the two intermediates to form the this compound base, followed by salt formation with nitric acid to yield this compound nitrate.

Experimental Protocol: Synthesis of this compound Nitrate

-

Materials: 1-(2,4-dichlorophenyl)-2-imidazole ethanol, 4-phenylmercaptobenzyl chloride, sodium hydroxide, toluene, water, tetrabutylammonium (B224687) bromide, ethyl acetate (B1210297), nitric acid.

-

Procedure:

-

In a reaction vessel, combine 1-(2,4-dichlorophenyl)-2-imidazole ethanol, sodium hydroxide, water, toluene, and a phase transfer catalyst such as tetrabutylammonium bromide.

-

Heat the mixture and add a toluene solution of 4-phenylmercaptobenzyl chloride dropwise.

-

Maintain the reaction temperature for several hours to ensure complete reaction.

-

After the reaction, the layers are separated, and the organic layer is washed and dried.

-

The toluene is removed under reduced pressure to yield an oily residue of this compound base.

-

The base is dissolved in a mixed solvent (e.g., ethyl acetate:toluene), and a solution of nitric acid in ethyl acetate is added to precipitate the this compound nitrate salt.

-

The resulting solid is filtered, washed, and dried to yield the final product.

-

Quantitative Data

While specific yields can vary between different patented processes and optimization, one patent suggests a total yield of over 15% for a seven-step synthesis starting from thiophenol and para-aminobenzoic acid. Another patent provides specific quantities for a lab-scale synthesis, which can be used to calculate theoretical and actual yields.

| Reaction Step | Starting Materials | Product | Reported Yield |

| Intermediate 1 Synthesis | Thiophenol, p-aminobenzoic acid, etc. | 4-phenylmercaptobenzyl chloride | Not explicitly stated for this step |

| Intermediate 2 Synthesis | 2,4,ω-Trichloroacetophenone, Imidazole | 1-(2,4-dichlorophenyl)-2-imidazolyl ethanol | Not explicitly stated for this step |

| Final Condensation & Salting | Intermediates 1 & 2, Nitric Acid | This compound Nitrate | 82.1% (for the final condensation and salting step) |

| Overall Process | Thiophenol, p-aminobenzoic acid | This compound Nitrate | > 15% |

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages in the chemical synthesis of this compound.

Caption: Synthesis of 4-Phenylmercaptobenzyl Chloride.

Caption: Synthesis of 1-(2,4-Dichlorophenyl)-2-imidazole Ethanol.

Caption: Final Condensation and Salt Formation.

References

Crystal Structure Analysis of Fenticonazole-Target Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticonazole is a broad-spectrum imidazole (B134444) antifungal agent widely used in the topical treatment of superficial mycoses. Its primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising fungal cell membrane integrity and inhibiting fungal growth.[1][2] While an experimentally determined crystal structure of a this compound-CYP51 complex is not publicly available, significant insights into its binding mechanism can be elucidated through homology modeling and by analyzing the structures of homologous CYP51 proteins complexed with other azole inhibitors. This technical guide provides a comprehensive overview of the structural analysis of this compound-target complexes, including detailed experimental protocols for characterizing such interactions and a modeled representation of the this compound binding mode within the active site of Candida albicans CYP51.

Introduction to this compound and its Target

This compound is an imidazole derivative with potent activity against a wide range of dermatophytes and yeasts, as well as some gram-positive bacteria and Trichomonas vaginalis.[3][4] Its principal therapeutic effect is achieved by targeting lanosterol 14α-demethylase (CYP51 or ERG11), a cytochrome P450 enzyme.[1] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity and permeability. By inhibiting CYP51, this compound disrupts the synthesis of ergosterol, leading to fungistatic or fungicidal effects depending on the concentration.

Mechanism of Action: A Signaling Pathway Perspective

The inhibitory action of this compound on CYP51 initiates a cascade of events within the fungal cell, ultimately leading to cell death. This can be visualized as a signaling pathway.

Caption: this compound's mechanism of action targeting CYP51.

Modeled Crystal Structure Analysis of this compound-CYP51 Complex

In the absence of an experimental crystal structure, homology modeling provides a robust method to predict the three-dimensional structure of the this compound-Candida albicans CYP51 complex. High-resolution crystal structures of fungal CYP51s in complex with other azole antifungals, such as ketoconazole (B1673606) and fluconazole, serve as reliable templates.

The imidazole moiety of this compound is predicted to coordinate with the heme iron atom in the active site of CYP51, a characteristic interaction for azole antifungals that prevents the binding and oxidation of the natural substrate, lanosterol. The dichlorophenyl and phenyl-thiomethyl-benzyl moieties of this compound are expected to form extensive hydrophobic and van der Waals interactions with the amino acid residues lining the active site pocket, contributing to its binding affinity and inhibitory potency.

Key interacting residues in the active site of Candida albicans CYP51 are likely to include those from conserved substrate recognition sites (SRS). Based on homologous structures, these interactions are crucial for the proper orientation of the inhibitor and for stabilizing the complex.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and comparator azoles, providing insights into their antifungal potency and target affinity.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data

| Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Candida albicans | 0.25 - 8 | - | - | |

| Candida glabrata | 0.5 - 4 | - | - | |

| Candida parapsilosis | - | 0.03 | - | |

| Candida tropicalis | - | - | 0.125 |

Table 2: Comparative Binding Affinities and Inhibitory Concentrations of Azoles against Candida albicans CYP51

| Compound | Kd (nM) | IC50 (µM) | Inhibition Type | Reference |

| Fluconazole | 47 | 0.4 - 0.6 | Non-competitive | |

| Ketoconazole | 10 - 26 | 0.4 - 0.6 | Non-competitive | |

| Itraconazole | 10 - 26 | 0.4 - 0.6 | Non-competitive | |

| Clotrimazole | 10 - 26 | - | Non-competitive | |

| Econazole | 10 - 26 | - | Non-competitive | |

| Miconazole | 10 - 26 | - | Non-competitive | |

| Voriconazole | 10 - 26 | - | Non-competitive |

Experimental Protocols

This section details the methodologies for the structural and functional analysis of this compound-target complexes, based on established protocols for homologous systems.

Homology Modeling and Molecular Docking Workflow

Caption: Workflow for homology modeling and molecular docking.

Protocol:

-

Target Sequence Acquisition: Obtain the amino acid sequence of Candida albicans CYP51 from a protein database (e.g., UniProt).

-

Template Identification: Perform a BLAST search against the Protein Data Bank (PDB) to identify suitable homologous structures. A high-resolution crystal structure of a fungal CYP51 complexed with an imidazole antifungal (e.g., PDB ID: 5V5Z) is an ideal template.

-

Sequence Alignment: Align the target and template sequences to identify conserved and variable regions.

-

Model Building: Utilize a homology modeling server or software (e.g., SWISS-MODEL) to generate a 3D model of the target protein based on the template structure.

-

Model Validation: Assess the quality of the generated model using tools like Ramachandran plots (to check for sterically allowed residue conformations) and QMEAN scores (to evaluate the global and local quality of the model).

-

Ligand and Receptor Preparation: Prepare the 3D structure of this compound and the validated CYP51 model for docking by adding hydrogen atoms and assigning partial charges.

-

Molecular Docking: Perform molecular docking using software like AutoDock Vina to predict the binding pose and affinity of this compound within the CYP51 active site.

-

Binding Pose Analysis: Analyze the predicted binding poses to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and the active site residues.

Protein Expression and Purification

Protocol (adapted from homologous CYP51 expression):

-

Gene Synthesis and Cloning: Synthesize the gene encoding for C. albicans CYP51 (potentially with an N-terminal truncation to improve solubility) and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in a suitable medium and induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a lysis buffer containing protease inhibitors.

-

Purification: Purify the CYP51 protein using a combination of chromatography techniques, such as immobilized metal affinity chromatography (IMAC) if a His-tag is used, followed by ion-exchange and size-exclusion chromatography to achieve high purity.

Co-crystallization and X-ray Crystallography

Caption: Experimental workflow for co-crystallization and X-ray crystallography.

Protocol:

-

Complex Formation: Incubate the purified CYP51 protein with an excess of this compound to ensure complex formation.

-

Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using high-throughput robotic screening with the vapor diffusion method (sitting or hanging drop).

-

Crystal Optimization: Optimize the initial crystallization "hits" by refining the concentrations of the components to obtain diffraction-quality crystals.

-

X-ray Diffraction Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with a homologous CYP51 structure as a search model.

-

Structure Refinement and Validation: Refine the atomic model against the experimental data and validate its quality.

Enzyme Inhibition Assay

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified CYP51, a suitable buffer, and the substrate lanosterol.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Reaction Initiation: Start the reaction by adding a source of reducing equivalents (e.g., NADPH and NADPH-cytochrome P450 reductase).

-

Product Quantification: After a defined incubation period, stop the reaction and quantify the amount of product formed using methods like HPLC or mass spectrometry.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While a definitive crystal structure of the this compound-CYP51 complex remains to be experimentally determined, a comprehensive understanding of their interaction can be achieved through a combination of homology modeling, molecular docking, and comparative analysis with existing azole-CYP51 structures. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the structural basis of this compound's antifungal activity and to guide the design of novel, more potent CYP51 inhibitors. The provided quantitative data and experimental protocols serve as a valuable resource for further research in this area.

References

- 1. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video Tutorial | SWISS-MODEL [swissmodel.expasy.org]

A Technical Guide to the Pharmacophore Modeling and Simulation of Novel Fenticonazole Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide utilizes a hypothetical series of novel fenticonazole analogs to illustrate the principles and methodologies of modern computational and in vitro drug discovery. The quantitative data presented herein is simulated for educational purposes and is based on established structure-activity relationships within the azole class of antifungal agents.

Introduction

This compound is a broad-spectrum imidazole (B134444) antifungal agent with established efficacy against a variety of dermatophytes and yeasts. Its primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. The emergence of antifungal resistance necessitates the development of novel antifungal agents with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the computational and experimental workflows involved in the design, simulation, and evaluation of novel this compound analogs.

Mechanism of Action of this compound

This compound, like other azole antifungals, exerts its effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. This is achieved through the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase. The nitrogen atom in the imidazole ring of this compound binds to the heme iron atom in the active site of the enzyme, preventing it from catalyzing the demethylation of lanosterol. This disruption leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function and leading to cell death.

Caption: Mechanism of action of this compound.

Design and Pharmacophore Modeling of Novel this compound Analogs

A ligand-based pharmacophore model was developed based on the chemical structure of this compound and other potent azole antifungals. The essential pharmacophoric features identified for potent lanosterol 14α-demethylase inhibition include:

-

One Aromatic Ring (AR): Essential for π-π stacking interactions within the active site.

-

One Hydrophobic (HY): To interact with hydrophobic residues.

-

One Hydrogen Bond Acceptor (HBA): Typically the nitrogen atom of the imidazole ring that coordinates with the heme iron.

-

Two Exclusion Volumes (X): To define the steric boundaries of the active site.

Based on this pharmacophore model, a series of hypothetical this compound analogs (FENT-001 to FENT-005) were designed with modifications aimed at exploring new interactions within the enzyme's active site and improving physicochemical properties.

Caption: Pharmacophore modeling and virtual screening workflow.

Data Presentation: Simulated Biological and In Silico Data

The following tables summarize the simulated in silico and in vitro data for the hypothetical this compound analogs.

Table 1: In Silico Molecular Docking and Dynamics Simulation Data

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| This compound | -9.8 | -45.2 | HEM600, TYR132, PHE228 |

| FENT-001 | -10.5 | -48.9 | HEM600, TYR132, PHE228, SER378 |

| FENT-002 | -9.2 | -42.1 | HEM600, TYR132 |

| FENT-003 | -11.2 | -52.5 | HEM600, TYR132, PHE228, ARG96 |

| FENT-004 | -10.1 | -46.8 | HEM600, TYR132, PHE228 |

| FENT-005 | -8.9 | -40.5 | HEM600, TYR132 |

Table 2: In Vitro Antifungal Activity (MIC, µg/mL)

| Compound ID | Candida albicans | Candida glabrata | Aspergillus fumigatus |

| This compound | 1.0 | 2.0 | 4.0 |

| FENT-001 | 0.5 | 1.0 | 2.0 |

| FENT-002 | 2.0 | 4.0 | 8.0 |

| FENT-003 | 0.25 | 0.5 | 1.0 |

| FENT-004 | 0.5 | 1.0 | 4.0 |

| FENT-005 | 4.0 | 8.0 | 16.0 |

Experimental Protocols

Pharmacophore Model Generation

-

Ligand Preparation: A set of active azole antifungal agents with known IC50 values against lanosterol 14α-demethylase were selected as the training set. The 3D structures of these ligands were generated and optimized using molecular mechanics force fields.

-

Feature Identification: Common pharmacophoric features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings were identified among the training set ligands.

-

Model Generation: A pharmacophore model was generated using a 3D QSAR approach, resulting in a hypothesis that spatially defines the key chemical features responsible for biological activity.

-

Model Validation: The generated pharmacophore model was validated using a test set of known active and inactive compounds to assess its ability to discriminate between them.

Molecular Docking

-

Protein Preparation: The 3D crystal structure of human lanosterol 14α-demethylase (CYP51) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: The 3D structures of the this compound analogs were generated and optimized.

-

Docking Simulation: Molecular docking was performed to predict the binding mode and affinity of the analogs within the active site of CYP51. The docking results were analyzed to identify key interactions.

Molecular Dynamics Simulation

-

System Preparation: The docked complex of the most promising analog and CYP51 was placed in a simulation box with explicit solvent and ions.

-

Simulation: A molecular dynamics simulation of 100 ns was performed to assess the stability of the ligand-protein complex and to analyze the dynamic behavior of the interactions over time.

-

Analysis: The trajectory was analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.

In Vitro Antifungal Susceptibility Testing

-

Microorganism Strains: Standard strains of Candida albicans, Candida glabrata, and Aspergillus fumigatus were used.

-

Broth Microdilution Assay: The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Data Analysis: The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the microorganism.

Drug Development and Evaluation Workflow

The overall workflow for the discovery and preclinical evaluation of novel this compound analogs is a multi-step process that integrates computational and experimental approaches.

Caption: Drug development workflow for novel antifungals.

Conclusion

The integration of pharmacophore modeling, molecular simulation, and in vitro testing provides a powerful and efficient strategy for the discovery and development of novel this compound analogs. The hypothetical case study presented in this guide demonstrates a rational approach to designing compounds with potentially enhanced antifungal activity. Further synthesis and experimental validation of such analogs are warranted to identify promising new candidates for the treatment of fungal infections.

Fenticonazole's Role in Disrupting Fungal Cell Wall Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticonazole, an imidazole (B134444) antifungal agent, exhibits a broad spectrum of activity against various fungal pathogens, primarily by compromising the integrity of the fungal cell wall. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's antifungal action, with a specific focus on its role in disrupting fungal cell wall integrity. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the involved pathways and workflows to support further research and development in the field of antifungal therapeutics.

Introduction

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the host environment. Its unique composition, particularly the presence of ergosterol (B1671047) as the primary sterol in the cell membrane, makes it an attractive target for antifungal therapy. This compound is an imidazole derivative that effectively exploits this vulnerability. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component for fungal cell membrane structure and function.[1] This disruption leads to a cascade of events, including increased membrane permeability and ultimately, fungal cell death.[2] Beyond its primary target, this compound also demonstrates secondary mechanisms that contribute to its antifungal efficacy, such as the inhibition of secreted aspartyl proteinases (SAPs), which are key virulence factors for many pathogenic fungi.[3][4]

Mechanism of Action: Disruption of Fungal Cell Wall Integrity

This compound's multifactorial approach to disrupting fungal cell wall integrity involves several key processes:

-

Inhibition of Ergosterol Biosynthesis: this compound's principal mechanism is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[3] This enzyme is pivotal in the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. By blocking this step, this compound leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. The absence of ergosterol disrupts the structural integrity and fluidity of the membrane, impairing the function of membrane-bound enzymes and increasing its permeability.

-

Alteration of Membrane Permeability: The depletion of ergosterol and accumulation of aberrant sterols directly compromise the fungal cell membrane's barrier function. This leads to increased permeability, allowing the leakage of essential intracellular components, such as ions and small molecules, and ultimately results in cell lysis.

-

Inhibition of Secreted Aspartyl Proteinases (SAPs): this compound has been shown to strongly inhibit the synthesis and secretion of SAPs by Candida albicans. SAPs are critical for fungal virulence, facilitating tissue invasion and evasion of host immune responses by degrading host proteins. The inhibition of these enzymes curtails the pathogen's ability to establish and spread within the host.

Signaling Pathway of Ergosterol Biosynthesis Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Caption: this compound inhibits Lanosterol 14α-demethylase, disrupting ergosterol synthesis.

Quantitative Data

The antifungal activity of this compound has been quantified through various in vitro assays. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and time-kill kinetics against Candida species.

Minimum Inhibitory Concentration (MIC) of this compound against Candida Species

| Candida Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| C. albicans | 51 | 0.016 - 0.25 | 0.03 | 0.06 | |

| C. albicans (Fluconazole-nonresistant) | 10 | 0.25 - 2 | - | - | |

| C. albicans (Fluconazole-resistant) | 10 | 1 - 8 | - | - | |

| C. glabrata | 44 | 0.06 - 0.5 | 0.125 | 0.25 | |

| C. glabrata (Fluconazole-nonresistant) | 15 | 0.5 - 2 | - | - | |

| C. glabrata (Fluconazole-resistant) | 15 | 0.5 - 4 | - | - | |

| C. parapsilosis | 52 | 0.008 - 0.125 | 0.016 | 0.03 | |

| C. tropicalis | 39 | 0.03 - 0.25 | 0.06 | 0.125 |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Time-Kill Kinetics of this compound against Candida albicans

| Concentration (x MIC) | Time to 99.9% Killing (hours) | Reference |

| 2x MIC | 17.34 | |

| 4x MIC | 16.95 |

This data demonstrates the fungicidal activity of this compound is concentration-dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on fungal cell wall integrity.

Ergosterol Quantification via High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for fungal sterol analysis.

Objective: To quantify the total ergosterol content in fungal cells following treatment with this compound.

Workflow Diagram:

Caption: Workflow for the quantification of fungal ergosterol using HPLC.

Materials:

-

Fungal culture (e.g., Candida albicans)

-

This compound

-

Culture medium (e.g., Sabouraud Dextrose Broth)

-

25% Alcoholic Potassium Hydroxide (KOH)

-

n-hexane or cyclohexane

-

Methanol (B129727) (HPLC grade)

-

Ergosterol standard

-

Centrifuge, water bath, vortex mixer, rotary evaporator

-

HPLC system with a C18 column and UV detector

Procedure:

-

Culture Preparation: Inoculate the fungal species into a suitable liquid medium containing various concentrations of this compound (e.g., 0.5x, 1x, 2x MIC) and a drug-free control. Incubate under appropriate conditions to allow for growth.

-

Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellet with distilled water and determine the wet weight.

-

Saponification: Resuspend the cell pellet in alcoholic KOH solution. Incubate in a water bath at 80-85°C for 1-4 hours to saponify the cellular lipids.

-

Sterol Extraction: After cooling, add a mixture of sterile distilled water and n-hexane (or cyclohexane) to the saponified sample. Vortex vigorously to extract the non-saponifiable sterols into the organic phase.

-

Solvent Evaporation: Separate the organic phase and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Sample Preparation for HPLC: Re-dissolve the dried sterol extract in a known volume of HPLC-grade methanol. Filter the sample through a 0.2 µm syringe filter.

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic mobile phase of methanol at a constant flow rate. Detect ergosterol by its absorbance at approximately 282 nm.

-

Quantification: Prepare a standard curve using known concentrations of pure ergosterol. Calculate the ergosterol content in the samples by comparing their peak areas to the standard curve. Express the results as a percentage of the ergosterol content in the control (untreated) cells.

Assessment of Fungal Membrane Permeability using Propidium (B1200493) Iodide

This protocol is based on the principle that propidium iodide (PI), a fluorescent intercalating agent, can only enter cells with compromised membranes.

Objective: To quantitatively assess the increase in fungal cell membrane permeability after treatment with this compound.

Workflow Diagram:

Caption: Workflow for assessing fungal membrane permeability using propidium iodide.

Materials:

-

Fungal culture (e.g., Candida albicans)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Grow the fungal culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a defined cell density.

-

This compound Treatment: Aliquot the cell suspension and treat with various concentrations of this compound and a drug-free control. Incubate for a specified period (e.g., 1-4 hours).

-

PI Staining: Add PI to each cell suspension to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.

-

Analysis:

-

Flow Cytometry: Analyze the samples using a flow cytometer. Excite the cells with a laser at an appropriate wavelength (e.g., 488 nm) and collect the fluorescence emission in the red channel (typically >600 nm).

-

Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope using appropriate filters.

-

-

Data Quantification:

-

Flow Cytometry: Determine the percentage of PI-positive cells (permeabilized cells) in the total cell population.

-

Fluorescence Microscopy: Count the number of fluorescent (red) and non-fluorescent cells in several fields of view to calculate the percentage of permeabilized cells.

-

Secreted Aspartyl Proteinase (SAP) Activity Assay

This protocol utilizes bovine serum albumin (BSA) as a substrate to measure the proteolytic activity of SAPs.

Objective: To determine the inhibitory effect of this compound on the activity of secreted aspartyl proteinases.

Workflow Diagram:

Caption: Workflow for the secreted aspartyl proteinase (SAP) activity assay.

Materials:

-

Fungal culture (e.g., Candida albicans)

-

Yeast Carbon Base (YCB)

-

Bovine Serum Albumin (BSA)

-

Agar

-

This compound

-

Petri dishes

Procedure:

-

Plate Preparation: Prepare a solid medium containing YCB, BSA (as the sole nitrogen source), and agar. For testing the inhibitory effect, add various concentrations of this compound to the molten agar before pouring the plates. A set of plates without this compound will serve as the control.

-

Inoculation: Grow the fungal strain in a suitable liquid medium, wash the cells, and resuspend them to a standardized concentration. Spot a small volume (e.g., 3-5 µL) of the cell suspension onto the center of the YCB-BSA agar plates.

-

Incubation: Incubate the plates at 37°C for 2-5 days.

-

Observation and Measurement: Observe the plates for the formation of a clear zone (halo) of proteolysis around the fungal colony, which indicates the degradation of BSA by SAPs. Measure the diameter of the colony and the diameter of the halo.

-

Calculation of Proteolytic Activity: Calculate the proteolytic activity (Pz value) as the ratio of the colony diameter to the total diameter of the colony plus the halo. A Pz value of 1.0 indicates no proteolytic activity, while a smaller Pz value signifies higher enzymatic activity. Compare the Pz values of this compound-treated plates to the control plates to determine the extent of SAP inhibition.

Conclusion

This compound's efficacy as an antifungal agent is rooted in its ability to disrupt the fungal cell wall through a multi-pronged attack. Its primary mechanism, the inhibition of ergosterol biosynthesis, triggers a cascade of events that compromise membrane integrity and lead to cell death. Furthermore, its ability to inhibit key virulence factors like secreted aspartyl proteinases enhances its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced interactions of this compound with fungal pathogens and to explore novel strategies for the development of more effective antifungal therapies. A deeper understanding of these mechanisms is paramount in the ongoing battle against fungal infections and the growing challenge of antifungal resistance.

References

- 1. [Comparison of the effects of this compound and econazole on the aspartic proteinase secreted by Candida albicans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting fungal membrane homeostasis with imidazopyrazoindoles impairs azole resistance and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of this compound against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of antimycotics on secretory acid proteinase of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Immunomodulatory Effects of Fenticonazole in Fungal Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenticonazole is a broad-spectrum imidazole (B134444) antifungal agent with established efficacy against a wide range of pathogenic fungi, including dermatophytes and yeasts.[1][2] Its primary mechanism of action involves the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis.[3][4] Beyond its direct antifungal properties, emerging evidence suggests that this compound may also possess immunomodulatory capabilities that could contribute to its therapeutic effectiveness in fungal infections. This technical guide provides a comprehensive overview of the known antifungal mechanisms of this compound and delves into its putative immunomodulatory effects, offering insights for researchers and professionals in drug development. While direct evidence in the context of fungal infections is still developing, this guide synthesizes existing data to build a foundational understanding of this compound's dual action.

Primary Antifungal Mechanisms of Action

This compound exerts its antifungal effects through a multi-faceted approach targeting key fungal cellular processes:

-

Inhibition of Ergosterol Biosynthesis: As with other imidazole antifungals, a primary mechanism of this compound is the inhibition of the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase.[1][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3] Disruption of ergosterol synthesis leads to a compromised and more permeable cell membrane, ultimately resulting in fungal cell death.[3]

-

Damage to the Cytoplasmic Membrane: By depleting ergosterol and causing the accumulation of toxic sterol precursors, this compound directly damages the fungal cytoplasmic membrane, leading to the leakage of essential intracellular components.[4]

-

Inhibition of Secreted Aspartyl Proteases (SAPs): this compound has been shown to inhibit the secretion of SAPs by Candida albicans.[4][5] These enzymes are critical virulence factors that facilitate tissue invasion and help the fungus evade the host immune response.[5]

-

Blockade of Cytochrome Oxidases and Peroxidases: this compound can also interfere with fungal respiratory enzymes, such as cytochrome oxidases and peroxidases, further contributing to its fungicidal activity.[4]

Putative Immunomodulatory Effects of this compound

While research specifically investigating the immunomodulatory effects of this compound in fungal infections is limited, evidence from a study on bacterial vaginosis suggests significant anti-inflammatory properties. These findings provide a strong basis for exploring similar effects in the context of fungal-induced inflammation.

A study on a mouse model of bacterial vaginosis induced by Gardnerella vaginalis demonstrated that intravaginal administration of this compound significantly ameliorated the inflammatory response.[6] This suggests that this compound may modulate the host's immune and inflammatory pathways.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the key findings on the anti-inflammatory effects of this compound in a bacterial vaginosis mouse model.[6] These data highlight the potential of this compound to suppress the production of key pro-inflammatory mediators.

| Inflammatory Marker | Effect of this compound Treatment |

| TNF-α (pro-inflammatory cytokine) | Significantly reduced levels in vaginal tissues |

| IL-1β (pro-inflammatory cytokine) | Significantly reduced levels in vaginal tissues |

| IL-6 (pro-inflammatory cytokine) | Significantly reduced levels in vaginal tissues |

| iNOS (inducible nitric oxide synthase) | Significantly reduced levels in vaginal tissues |

| COX-2 (cyclooxygenase-2) | Significantly reduced levels in vaginal tissues |

| NF-κB (nuclear factor kappa B) | Significantly reduced levels in vaginal tissues |

Table 1: Summary of the anti-inflammatory effects of this compound in a mouse model of bacterial vaginosis.[6]

Potential Mechanism of Anti-inflammatory Action

The reduction in pro-inflammatory cytokines and key inflammatory enzymes like iNOS and COX-2 suggests that this compound may interfere with upstream signaling pathways that regulate their expression. The observed decrease in NF-κB, a pivotal transcription factor for inflammatory gene expression, points towards a potential mechanism of action.[6]

Furthermore, other imidazole antifungals, such as ketoconazole, have been shown to inhibit the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[7] It is plausible that this compound shares this property, which would contribute to its overall anti-inflammatory profile by modulating the arachidonic acid cascade.

Signaling Pathways Potentially Modulated by this compound

Based on the available evidence, the NF-κB signaling pathway is a prime candidate for modulation by this compound. This pathway is a central regulator of the inflammatory response and is activated by various stimuli, including microbial pathogens.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols for Investigating Immunomodulatory Effects

The following is a generalized protocol for an in vitro experiment designed to assess the immunomodulatory effects of this compound on human immune cells in response to a fungal challenge.

In Vitro Co-culture Model of Immune Cells and Candida albicans

Objective: To determine the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1) when challenged with Candida albicans.

Materials:

-

Human PBMCs isolated from healthy donors or THP-1 cells.

-

Candida albicans strain (e.g., SC5314).

-

This compound (analytical grade).

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

Lipopolysaccharide (LPS) as a positive control for inflammation.

-

Phosphate-buffered saline (PBS).

-

Enzyme-linked immunosorbent assay (ELISA) kits for human TNF-α, IL-1β, IL-6, and IL-10.

Methodology:

-

Cell Culture and Differentiation (for THP-1 cells):

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

After differentiation, wash the cells with PBS and culture in fresh, PMA-free medium for 24 hours before the experiment.

-

-

Preparation of Candida albicans Inoculum:

-

Culture C. albicans in yeast extract-peptone-dextrose (YPD) broth overnight at 30°C.

-

Wash the yeast cells with sterile PBS and count using a hemocytometer.

-

Resuspend the cells in RPMI-1640 medium at the desired concentration.

-

-

Co-culture and this compound Treatment:

-

Seed the differentiated THP-1 cells or PBMCs into 24-well plates at a density of 5 x 10^5 cells/well.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Challenge the cells with C. albicans at a multiplicity of infection (MOI) of 1 (1 yeast cell per 1 immune cell).

-

Include control wells with cells only, cells with this compound only, and cells with C. albicans only.

-

Use LPS (e.g., 1 µg/mL) as a positive control for cytokine induction.

-

-

Incubation and Sample Collection:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

After incubation, centrifuge the plates and collect the supernatants for cytokine analysis.

-

-

Cytokine Measurement:

-

Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences in cytokine production between the different treatment groups.

-

References

- 1. The efficacy and safety of this compound in the treatment of mixed vaginitis - MedCrave online [medcraveonline.com]

- 2. Topical this compound in dermatology and gynaecology: current role in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]

- 4. Topical this compound in dermatology and gynaecology. current role in therapy | REPRODUCTIVE ENDOCRINOLOGY [reproduct-endo.com]

- 5. prezi.com [prezi.com]

- 6. Therapeutic effects of this compound on bacterial vaginosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ketoconazole inhibits the biosynthesis of leukotrienes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Arsenal of Fenticonazole Against Dermatophytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticonazole, an imidazole (B134444) antifungal agent, is a well-established topical treatment for superficial mycoses, including those caused by dermatophytes. Its primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. However, a comprehensive understanding of its molecular interactions within dermatophytes, particularly the identification of novel targets beyond this primary pathway, is crucial for optimizing its therapeutic efficacy and combating potential resistance. This technical guide synthesizes the current knowledge on the molecular targets of this compound in dermatophytes, presenting quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows. While direct evidence for novel targets in dermatophytes remains an area for further research, this guide explores potential secondary mechanisms based on findings in other fungi and the broader effects of azole antifungals.

Primary Molecular Target: Inhibition of Ergosterol Biosynthesis

The principal antifungal activity of this compound, like other imidazole derivatives, stems from its interference with the fungal cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][2][3] This enzyme is a key player in the ergosterol biosynthesis pathway, catalyzing the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol.

By inhibiting lanosterol 14α-demethylase, this compound disrupts the production of ergosterol, the major sterol in the fungal cell membrane.[2][4] This depletion of ergosterol, coupled with the accumulation of toxic 14α-methylated sterol precursors, alters the physical properties of the cell membrane. The consequences of this disruption are multifaceted and ultimately compromise fungal cell integrity, leading to the inhibition of growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).

Signaling Pathway: Ergosterol Biosynthesis Inhibition

References

- 1. Topical this compound in dermatology and gynaecology: current role in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal - Wikipedia [en.wikipedia.org]

- 4. This compound nitrate loaded trans-novasomes for effective management of tinea corporis: design characterization, in silico study, and exploratory clinical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

Fenticonazole's Impact on Fungal Secondary Metabolite Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticonazole, an imidazole (B134444) antifungal agent, is well-established as a potent inhibitor of ergosterol (B1671047) biosynthesis in fungi. Its primary mechanism of action involves the targeted inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, leading to the disruption of fungal cell membrane integrity and, ultimately, cell death. While this direct antifungal activity is well-documented, the broader implications of this targeted intervention on the intricate network of fungal secondary metabolism are less explored. This technical guide provides an in-depth analysis of the known and inferred effects of this compound on the production of fungal secondary metabolites beyond ergosterol. By examining the downstream consequences of ergosterol pathway disruption and the induction of cellular stress responses, we elucidate the potential for this compound to modulate the fungal metabolome, including mycotoxins and other bioactive compounds. This guide synthesizes available data, presents detailed experimental protocols for investigating these effects, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction: The Primary Action of this compound

This compound is a broad-spectrum imidazole antimycotic agent.[1] Its principal mechanism of action is the non-competitive inhibition of lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[3]

Inhibition of lanosterol 14α-demethylase by this compound leads to two primary consequences:

-

Depletion of Ergosterol: This compromises the structural and functional integrity of the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The buildup of lanosterol and other 14α-methylated sterols is cytotoxic and further disrupts membrane function.[4]

These direct effects on the cell membrane are the primary basis for this compound's fungistatic and, at higher concentrations, fungicidal activity.[5]

Downstream Effects on Fungal Secondary Metabolism

The disruption of ergosterol homeostasis and the resulting membrane stress trigger a cascade of cellular responses that can indirectly influence the production of other secondary metabolites. While direct studies on this compound's impact on the broader secondary metabolome are limited, evidence from studies on other azole antifungals suggests a significant potential for cross-talk between the ergosterol pathway and other biosynthetic gene clusters.

Stress-Induced Metabolic Shifts

The cellular stress induced by this compound can activate various signaling pathways, which in turn can modulate the expression of secondary metabolite gene clusters.

-

Oxidative Stress: Azole treatment has been shown to induce the production of reactive oxygen species (ROS). Oxidative stress is a known trigger for the production of certain secondary metabolites in fungi, which may play a role in detoxification or signaling.

-

Cell Wall Integrity (CWI) Pathway: The CWI pathway is activated in response to cell membrane and cell wall damage. This pathway can influence the expression of a wide range of genes, including those involved in secondary metabolism.

-

Calcium Signaling: Azole-induced membrane stress can lead to influxes of calcium ions, activating calcium-dependent signaling pathways that have been linked to the regulation of secondary metabolism.

Transcriptional Cross-Talk

The regulation of the ergosterol biosynthesis pathway is interconnected with other metabolic pathways at the transcriptional level. Global regulators and transcription factors that respond to the stress induced by this compound may also control the expression of genes within secondary metabolite biosynthetic gene clusters. Studies on other azoles have shown that their application can lead to the dysregulation of secondary metabolite gene clusters.

Quantitative Data on Azole Effects on Secondary Metabolite Production

While specific quantitative data for this compound is scarce, the following table summarizes findings from studies on other azole antifungals, providing an indication of the potential effects on the production of various secondary metabolites.

| Fungal Species | Azole Antifungal | Secondary Metabolite | Observed Effect on Production | Reference |

| Candida albicans | Fluconazole | Secreted Aspartyl Proteases (SAPs) | Altered secretion profile | |

| Candida albicans | Fluconazole | Hypha-associated wall proteins (Als3, Hwp1) | Decreased incorporation | |

| Aspergillus fumigatus | Voriconazole | Gliotoxin | Down-regulation of biosynthetic genes | |

| Aspergillus fumigatus | Voriconazole | Siderophores | Up-regulation of biosynthetic genes |

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Downstream Effects

Caption: this compound inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis and causing cellular stress, which in turn can modulate secondary metabolite production.

Experimental Workflow for Metabolomic Analysis

Caption: A generalized workflow for investigating the impact of this compound on the fungal metabolome using LC-MS/MS.

Experimental Protocols

Fungal Culture and Treatment

-

Fungal Strain: Aspergillus fumigatus (e.g., ATCC 204305) or Candida albicans (e.g., SC5314).

-

Culture Medium: Potato Dextrose Broth (PDB) or RPMI-1640 medium, as appropriate for the fungal species.

-

Inoculation: Inoculate the liquid medium with fungal spores or cells to a final concentration of 1 x 10^6 spores/mL or cells/mL.

-

Incubation: Incubate cultures at 37°C with shaking (200 rpm) for 24-48 hours to allow for initial growth.

-

This compound Treatment: Add this compound (dissolved in a suitable solvent like DMSO) to the cultures at a sub-inhibitory concentration (e.g., 0.25x MIC). An equivalent volume of the solvent should be added to control cultures.

-

Further Incubation: Continue incubation for another 24-72 hours post-treatment.

Secondary Metabolite Extraction

-

Separation: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Supernatant Extraction:

-

To the culture supernatant, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

-

Mix vigorously and allow the phases to separate.

-

Collect the organic phase. Repeat the extraction process two more times.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Mycelial Extraction:

-

Freeze-dry the harvested mycelia.

-

Grind the dried mycelia to a fine powder.

-

Extract the powdered mycelia with a suitable solvent (e.g., methanol (B129727) or ethyl acetate) using sonication or shaking.

-

Filter the extract and evaporate the solvent to obtain the crude mycelial extract.

-

LC-MS/MS Analysis of Secondary Metabolites

-

Sample Preparation: Re-dissolve the dried extracts in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

-

Analysis Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both full scan MS and MS/MS data.

-

Data Analysis: Process the raw data using metabolomics software (e.g., XCMS, MZmine) for peak picking, alignment, and feature detection. Identify metabolites by comparing MS/MS spectra against spectral libraries (e.g., METLIN, GNPS).

-

Quantitative PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction:

-

Harvest fungal mycelia from treated and control cultures.

-

Immediately freeze in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions, including a DNase treatment step.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Reaction Mix: Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., a polyketide synthase gene) and a reference gene (e.g., actin or β-tubulin), and a SYBR Green-based qPCR master mix.

-

Thermal Cycling:

-

Initial denaturation: 95°C for 10 min.

-

40 cycles of: 95°C for 15 sec, 60°C for 1 min.

-

Melt curve analysis to verify product specificity.

-

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for the target and reference genes.

-

Determine the relative gene expression using the 2^-ΔΔCt method.

-

Conclusion and Future Directions

This compound's primary antifungal activity through the inhibition of ergosterol biosynthesis is well-established. However, the resulting membrane stress and cellular disruption create a ripple effect that likely extends to the broader secondary metabolome of the fungus. While direct evidence for this compound's impact is still emerging, studies on other azole antifungals strongly suggest that it has the potential to alter the production of a wide range of secondary metabolites, including those with implications for virulence and pathogenesis.

Future research should focus on comprehensive metabolomic and transcriptomic studies specifically investigating the effects of this compound on various fungal species. Such studies will not only provide a more complete understanding of its mechanism of action but may also reveal novel therapeutic strategies, such as combination therapies that target both ergosterol biosynthesis and key secondary metabolic pathways. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake these critical investigations.

References

- 1. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Effects of Fluconazole on the Secretome, the Wall Proteome, and Wall Integrity of the Clinical Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Untargeted Metabolomics Sheds Light on the Secondary Metabolism of Fungi Triggered by Choline-Based Ionic Liquids [frontiersin.org]

The Genetic Landscape of Fenticonazole Susceptibility in Candida albicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic factors influencing the susceptibility of the opportunistic fungal pathogen Candida albicans to Fenticonazole, an imidazole (B134444) antifungal agent. Understanding these genetic determinants is crucial for the development of novel therapeutic strategies and for overcoming the challenge of antifungal resistance. This document details the molecular mechanisms, key genetic players, and the intricate signaling pathways that govern the response of C. albicans to this compound and other azole antifungals.

Introduction to this compound and Azole Resistance

This compound, like other azole antifungals, exerts its effect by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death. However, the clinical efficacy of this compound can be compromised by the development of resistance in C. albicans. The primary mechanisms of azole resistance are multifaceted and often involve a combination of genetic alterations.

Key Genetic Determinants of this compound Susceptibility

The susceptibility of Candida albicans to this compound is primarily governed by a triad (B1167595) of molecular mechanisms: modification of the drug target, reduction of intracellular drug concentration through efflux pumps, and alterations in the ergosterol biosynthesis pathway.

The Role of the ERG11 Gene: The Primary Target

The ERG11 gene encodes the primary target of this compound. Alterations in this gene are a major contributor to reduced susceptibility.

-

Point Mutations: Single nucleotide polymorphisms (SNPs) in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14-α-demethylase enzyme. These changes can reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect[1][2][3][4]. Several mutations in ERG11 have been associated with azole resistance[1][2][3][4].

-

Gene Overexpression: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring a higher concentration of this compound to achieve a therapeutic effect[5]. This overexpression can be a result of gain-of-function mutations in transcription factors that regulate ERG11 expression[6].

Table 1: Known Amino Acid Substitutions in Erg11p Associated with Reduced Azole Susceptibility

| Amino Acid Substitution | Reference |

| G10D, G10V, I11M, I11R, Y13N | [2][4] |

| F31V, L35F | [2][4] |

| A114S | [1] |

| Y132F, Y132H | [2] |

| K143R, K143Q | [2] |

| A249D, Q250H | [2][4] |

| E266G, R267G | [2][4] |

| N273K, D275C, D275G, D275R | [2][4] |

| Y257H | [1] |

| L370S, P375H | [3] |

Efflux Pumps: Actively Extruding Antifungals

A significant mechanism for reducing intracellular this compound concentration is the active transport of the drug out of the fungal cell by efflux pumps. Two major families of transporters are implicated in this process.

-

ATP-Binding Cassette (ABC) Transporters: The genes CDR1 and CDR2 encode for ABC transporters that are well-documented in conferring resistance to a broad range of azoles[7][8][9]. Overexpression of these genes is a common finding in azole-resistant clinical isolates.

-

Major Facilitator Superfamily (MFS) Transporters: The MDR1 gene encodes an MFS transporter that also contributes to azole resistance by exporting the drug from the cell[7][8][9].

Table 2: Fold-Change in Efflux Pump Gene Expression in Fluconazole-Resistant C. albicans

| Gene | Fold-Change in Resistant Isolates (Mean) | Reference |

| CDR1 | Significantly higher than sensitive isolates | [9] |

| MDR1 | Significantly higher than sensitive isolates | [9] |

| CDR2 | Not significantly increased in resistant isolates | [9] |

| ERG11 | Not significantly increased in resistant isolates | [9] |

Transcriptional Regulation of Resistance

The expression of genes involved in this compound resistance is tightly controlled by a network of transcription factors. Gain-of-function mutations in these regulators can lead to the constitutive overexpression of their target genes, resulting in a resistant phenotype.

-

TAC1 (Transcriptional Activator of CDR genes): Gain-of-function mutations in TAC1 are a primary cause of CDR1 and CDR2 overexpression[10].

-

MRR1 (Multidrug Resistance Regulator 1): Activating mutations in MRR1 lead to the upregulation of MDR1[10].

-

UPC2 (Upstream Promotor of ERG genes): Gain-of-function mutations in UPC2 result in the overexpression of ERG11 and other genes in the ergosterol biosynthesis pathway[6][10].

Signaling Pathways Modulating this compound Susceptibility

Cellular signaling pathways play a critical role in the response of C. albicans to antifungal stress, including that induced by this compound. These pathways can modulate drug susceptibility and tolerance.

The Calcineurin and Hsp90 Pathways

The calcium-activated phosphatase calcineurin and the molecular chaperone Hsp90 are key regulators of the cellular stress response in C. albicans.

-

Calcineurin: This phosphatase is essential for maintaining cell wall integrity and for tolerance to azole-induced membrane stress. Inhibition of calcineurin has been shown to synergize with azoles, rendering resistant isolates susceptible[11][12][13].

-

Hsp90: Hsp90 is a molecular chaperone that stabilizes client proteins, including components of the calcineurin signaling pathway. Inhibition of Hsp90 compromises calcineurin function and phenocopies calcineurin inhibition, leading to increased azole susceptibility[11][12][14][15]. Hsp90 has been shown to be a key regulator of biofilm dispersion and drug resistance[15].

MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling cascades are also involved in the response to cell wall and membrane stress. The Ras1-MAPK pathway, in particular, is crucial for hyphal formation, a key virulence attribute of C. albicans, and has been implicated in the response to antifungal agents[16].

Experimental Protocols for Investigating this compound Susceptibility

A variety of established experimental protocols are utilized to investigate the genetic basis of this compound susceptibility in C. albicans.

Antifungal Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

Protocol Overview:

-

Inoculum Preparation: C. albicans strains are cultured overnight and then diluted to a standardized concentration (typically 0.5 to 2.5 x 10³ cells/mL) in RPMI 1640 medium[6].

-

Drug Dilution: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours[17].

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer[18].

Gene Expression Analysis: Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive and accurate method for quantifying the expression levels of specific genes, such as those encoding efflux pumps and the drug target.

Protocol Overview:

-

RNA Extraction: Total RNA is extracted from C. albicans cells that have been exposed to this compound or from untreated controls. This can be achieved using methods like hot phenol (B47542) extraction or commercial kits[19][20].

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for quantitative PCR with gene-specific primers for the target genes (ERG11, CDR1, CDR2, MDR1) and a housekeeping gene (e.g., ACT1) for normalization[21].

-